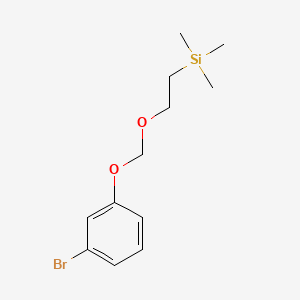
(2-((4-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-((4-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane is an organosilicon compound It features a trimethylsilane group attached to an ethyl chain, which is further connected to a methoxy group and a brominated methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylphenol and 2-(trimethylsilyl)ethanol.
Etherification: The 4-bromo-2-methylphenol undergoes etherification with methoxyethanol in the presence of a base such as sodium hydride to form 2-((4-bromo-2-methylphenoxy)methoxy)ethanol.
Silylation: The resulting product is then silylated using chlorotrimethylsilane in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can be oxidized under certain conditions to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products like (2-((4-azido-2-methylphenoxy)methoxy)ethyl)trimethylsilane.
Oxidation: Products like 2-((4-bromo-2-methylphenoxy)methoxy)ethyl)quinone.
Reduction: Products like (2-((4-methylphenoxy)methoxy)ethyl)trimethylsilane.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The trimethylsilane group can act as a protecting group for alcohols in multi-step organic syntheses.
Biology
Bioconjugation: The compound can be used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through its reactive functional groups. The trimethylsilane group can be cleaved under acidic or basic conditions, revealing a reactive hydroxyl group. The bromine atom can participate in substitution reactions, allowing the compound to be modified or to modify other molecules. The phenoxy group can undergo various reactions, including oxidation and reduction, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
(2-((4-Chloro-2-methylphenoxy)methoxy)ethyl)trimethylsilane: Similar structure but with a chlorine atom instead of bromine.
(2-((4-Fluoro-2-methylphenoxy)methoxy)ethyl)trimethylsilane: Similar structure but with a fluorine atom instead of bromine.
(2-((4-Iodo-2-methylphenoxy)methoxy)ethyl)trimethylsilane: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2-((4-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and iodo analogs. This reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired.
Properties
IUPAC Name |
2-[(4-bromo-2-methylphenoxy)methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO2Si/c1-11-9-12(14)5-6-13(11)16-10-15-7-8-17(2,3)4/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWYXGOEOBERDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCOCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
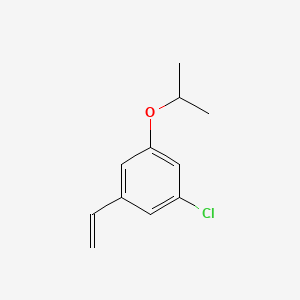
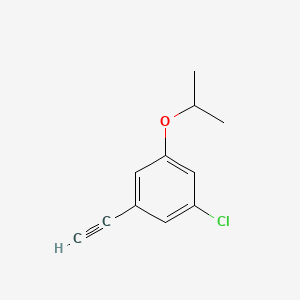

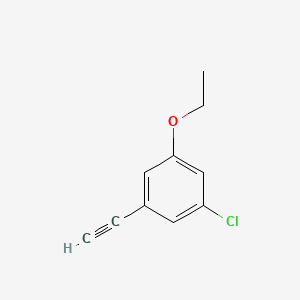
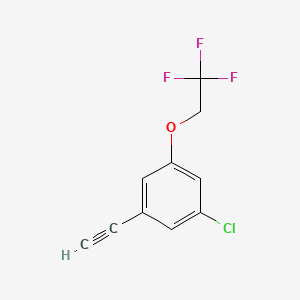
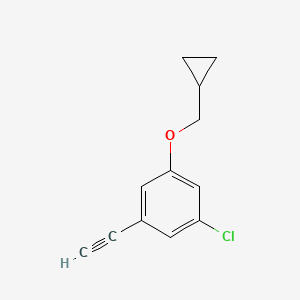


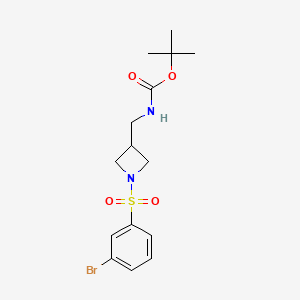

![1,1-Dimethylethyl 3-[(4-amino-3-nitrophenoxy)methyl]-1-azetidinecarboxylate](/img/structure/B8183370.png)


